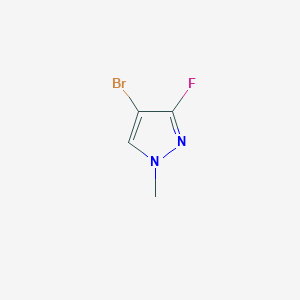

4-Bromo-3-fluoro-1-methyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a foundational scaffold in numerous areas of chemical science. numberanalytics.comnumberanalytics.com Its unique structural and electronic properties have established the pyrazole nucleus as a "privileged" structure in medicinal chemistry and agrochemistry. nih.govresearchgate.net The versatility of the pyrazole ring allows it to serve as a building block for a vast array of more complex molecules with diverse applications. numberanalytics.comnih.gov

In the pharmaceutical industry, the pyrazole moiety is a core component of many established drugs, demonstrating a wide spectrum of biological activities. orientjchem.org These include anti-inflammatory, antimicrobial, anticancer, antiviral, and antidepressant properties. nih.govresearchgate.netontosight.ai The ability of the pyrazole structure to interact with various biological targets is a key reason for its prevalence in drug discovery programs. nih.gov Similarly, in the field of agriculture, pyrazole derivatives are integral to the development of modern herbicides, fungicides, and insecticides, contributing significantly to crop protection. numberanalytics.comorientjchem.orgclockss.org The ongoing exploration of pyrazole chemistry continues to yield novel compounds with potent and selective activities, underscoring its enduring importance in contemporary research. numberanalytics.comnumberanalytics.com

Table 1: Examples of Commercially Significant Pyrazole-Containing Pharmaceuticals

| Drug Name | Therapeutic Category |

|---|---|

| Celecoxib | Anti-inflammatory |

| Rimonabant (B1662492) | Anti-obesity (withdrawn) |

| CDPPB | Antipsychotic |

| Difenamizole | Analgesic |

| Betazole | H2-receptor agonist |

This table highlights the diverse therapeutic applications of compounds containing the pyrazole core structure. nih.gov

Role of Halogen Substituents in Modulating Pyrazole Properties and Reactivity

Halogen substituents also play a crucial role in directing the reactivity of the pyrazole ring. Electrophilic substitution reactions on the pyrazole nucleus preferentially occur at the 4-position, which is the most electron-rich carbon atom. nih.govresearchgate.net The presence of a halogen, particularly bromine or iodine, at this position provides a reactive handle for subsequent synthetic transformations. beilstein-archives.org These halogenated pyrazoles serve as key intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the construction of more complex and highly functionalized molecular architectures. beilstein-archives.orgrsc.org The increasing use of "mixed" halogen patterns, where different halogens are present in the same molecule, further expands the chemical space available to researchers. nih.gov

Overview of 4-Bromo-3-fluoro-1-methyl-1H-pyrazole within the Context of Halogenated Pyrazole Chemistry

This compound is a specific example of a di-halogenated pyrazole that embodies the principles of property modulation and synthetic utility. biosynth.comachemblock.com This compound features a bromine atom at the synthetically versatile C4-position and a fluorine atom at the C3-position, alongside a methyl group on one of the ring nitrogens. The fluorine atom, with its high electronegativity, can significantly alter the local electronic environment, influencing the acidity of adjacent protons and the molecule's interaction with biological targets. researchgate.net

The bromine atom at the C4 position makes this compound a valuable intermediate for building more elaborate molecular structures. ontosight.ai It is susceptible to a variety of substitution and cross-coupling reactions, providing a gateway to a diverse range of pyrazole derivatives. ontosight.airesearchgate.net The combination of these two different halogens on the pyrazole scaffold makes this compound a highly useful building block in the synthesis of novel compounds for pharmaceutical and agrochemical research. chemimpex.comgoogle.com

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1785074-93-2 |

| Molecular Formula | C₄H₄BrFN₂ |

| Molecular Weight | 178.99 g/mol |

| SMILES | CN1C=C(Br)C(F)=N1 |

| IUPAC Name | this compound |

This table summarizes the key identification and structural properties of the title compound. biosynth.comachemblock.com

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-fluoro-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrFN2/c1-8-2-3(5)4(6)7-8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVJLGMTZXVPQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785074-93-2 | |

| Record name | 4-bromo-3-fluoro-1-methylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 4 Bromo 3 Fluoro 1 Methyl 1h Pyrazole

Foundational Synthetic Routes to Pyrazole (B372694) Ring Formation

The assembly of the pyrazole scaffold is a well-established area of heterocyclic chemistry. Several robust methods are available, each offering distinct advantages in terms of substrate scope, efficiency, and regiocontrol.

Cyclization Reactions of Hydrazine Derivatives with Appropriately Substituted Precursors

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. nih.govnih.gov For the synthesis of 1-methyl-1H-pyrazole derivatives, methylhydrazine is the requisite starting material. The reaction proceeds by the condensation of the hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone or alkyne. nih.govmdpi.com

In the context of synthesizing a 3-fluoro-pyrazole, the strategy would involve a precursor already containing the fluorine atom. For example, a fluorinated 1,3-diketone could be reacted with methylhydrazine. The regioselectivity of the cyclization can sometimes be an issue, potentially leading to a mixture of isomers. However, the reaction conditions and the nature of the substituents on the diketone can often be tuned to favor the desired product. nih.gov

Table 1: Examples of Pyrazole Synthesis via Cyclization of 1,3-Diketones with Hydrazines

| 1,3-Diketone Precursor | Hydrazine Derivative | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| In situ generated 1,3-diketones | Substituted Hydrazines | LiHMDS | 3,4,5-substituted pyrazoles | beilstein-journals.org |

| Acylated β-ketoesters | Hydrazine | SmCl₃ | 3,4,5-substituted pyrazoles | nih.govbeilstein-journals.org |

Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)

The 1,3-dipolar cycloaddition is another powerful tool for constructing the pyrazole ring. This method typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). nih.govacs.org To obtain the pyrazole core, an alkyne is used, which leads directly to the aromatic ring after cycloaddition.

For the synthesis of a substituted pyrazole, this method offers high regioselectivity, which is controlled by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. acs.org A convenient one-pot procedure involves the in-situ generation of diazo compounds from aldehydes, which then react with terminal alkynes to regioselectively yield 3,5-disubstituted pyrazoles. acs.org This approach could be adapted by using a fluorinated alkyne as the dipolarophile to introduce the C3-fluoro substituent.

Table 2: Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition

| Dipole (or Precursor) | Dipolarophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Diazo compounds (from aldehydes) | Terminal alkynes | One-pot | 3,5-disubstituted pyrazoles | acs.org |

| N-tosylhydrazones | Unactivated bromovinyl acetals | Regioselective | 3,5-disubstituted pyrazoles | organic-chemistry.org |

One-Pot Multicomponent Reactions (MCRs) for Pyrazole Scaffolds

Multicomponent reactions (MCRs) have emerged as highly efficient strategies for synthesizing complex molecules like substituted pyrazoles in a single step from three or more starting materials. beilstein-journals.orgmdpi.com These reactions offer significant advantages, including operational simplicity, high atom economy, and the ability to rapidly generate diverse molecular libraries. mdpi.comrsc.org

Various MCRs have been developed for pyrazole synthesis. A common strategy involves the reaction of an aldehyde, a β-ketoester, a hydrazine, and often another component like malononitrile. beilstein-journals.orgrsc.org These reactions proceed through a cascade of events, including condensation and cyclization, to build the pyrazole ring. rsc.org While direct synthesis of 4-bromo-3-fluoro-1-methyl-1H-pyrazole via an MCR has not been specifically detailed, a suitably functionalized precursor, such as a fluorinated β-ketoester, could be employed in an MCR to generate a 3-fluoro-1-methyl-1H-pyrazole scaffold, which could then be brominated in a subsequent step. beilstein-journals.org

Regioselective Introduction of Halogen Substituents on the Pyrazole Ring

The precise installation of halogen atoms on the pyrazole ring is critical for tuning the molecule's properties. The electronic nature of the pyrazole ring, influenced by its two nitrogen atoms and any existing substituents, dictates the regioselectivity of halogenation reactions.

Electrophilic Bromination Strategies at the C4-Position

The C4 position of the pyrazole ring is electron-rich and thus highly susceptible to electrophilic substitution. Electrophilic bromination is a standard method for introducing a bromine atom at this position. Common brominating agents include N-bromosuccinimide (NBS) or molecular bromine (Br₂).

The N-methyl group at the N1 position and a fluoro group at the C3 position both influence the reactivity and regioselectivity of the bromination. The pyridine-like nitrogen at the 2-position tends to direct electrophilic substitution to the adjacent C3 and C5 positions, while the pyrrole-like nitrogen at the 1-position directs towards C5 and C4. In a 1,3-disubstituted pyrazole, the C4 position is generally the most activated site for electrophilic attack. Therefore, the direct bromination of a 3-fluoro-1-methyl-1H-pyrazole intermediate is expected to proceed with high regioselectivity to yield the desired 4-bromo product.

Selective Fluorination Techniques at the C3-Position (e.g., Electrophilic Fluorination with Reagents like Selectfluor)

Introducing a fluorine atom onto a heterocyclic ring often requires specialized reagents due to the high reactivity of elemental fluorine. Electrophilic fluorinating agents, particularly those of the N-F class, have become indispensable tools for this purpose. ref.ac.uk Selectfluor® (F-TEDA-BF₄) is a widely used, user-friendly, and effective reagent for the site-selective electrophilic fluorination of a wide range of substrates, including electron-rich heterocycles. ref.ac.ukacs.org

The direct fluorination of a pre-formed 1-methyl-1H-pyrazole could potentially occur at the C3 or C5 position. However, achieving high regioselectivity can be challenging. A more common strategy involves the lithiation of the pyrazole ring at the desired position followed by quenching with an electrophilic fluorine source. Alternatively, the synthesis can start from a precursor that already contains the fluorine atom, as described in section 2.1.1. In some cases, a late-stage fluorination of a functionalized pyrazole, such as a 1H-pyrazole, can be achieved with reagents like Selectfluor, followed by N-methylation to yield the final product. mit.eduresearchgate.net This method offers a powerful way to install the fluoro group with high efficiency under relatively mild conditions. rsc.orgnih.gov

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methylhydrazine |

| N-bromosuccinimide (NBS) |

| Selectfluor® (F-TEDA-BF₄) |

Considerations for Directed Halogenation in Substituted Pyrazoles

The regioselective introduction of halogen atoms onto a pyrazole ring is a critical step in the synthesis of specifically substituted compounds like this compound. The inherent electronic properties of the pyrazole ring dictate that electrophilic substitution, including halogenation, typically occurs preferentially at the C4 position. researchgate.net

Several strategies have been developed for the directed halogenation of pyrazole rings:

Electrophilic Halogenation: This is the most common method for introducing halogens onto the pyrazole core. beilstein-archives.org For pyrazoles with an unsubstituted C4 position, halogenation will almost invariably occur at this site first. researchgate.net Reagents such as N-halosuccinimides (NCS, NBS, NIS) are frequently used, often in the presence of a catalyst. beilstein-archives.orgacs.org For instance, the bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been successfully achieved using N-bromosuccinimide (NBS) under mild conditions. acs.org

Controlling Regioselectivity: To achieve halogenation at the C3 or C5 positions, the C4 position must typically be blocked with another substituent. researchgate.net Alternatively, modifying the reaction conditions or the nature of the pyrazole substrate can influence the position of halogenation. For example, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS) has been shown to be an effective metal-free method for synthesizing 4-halogenated pyrazole derivatives. beilstein-archives.org

Fluorination Strategies: The introduction of a fluorine atom can be accomplished using electrophilic fluorinating agents like Selectfluor. Another approach involves the cyclization of precursors that already contain the fluorine atom.

The synthesis of 4-bromo-3-fluoro-1H-pyrazole precursors generally involves a sequential halogenation process, where the pyrazole core is first formed, followed by the introduction of the halogen atoms.

N-Methylation Strategies for 1H-Pyrazoles

The methylation of the 1H-pyrazole nitrogen atoms presents a challenge due to the presence of two adjacent nitrogen atoms with similar reactivity, which can lead to a mixture of N1 and N2 methylated isomers. acs.org Developing highly regioselective methods is therefore crucial for synthesizing pure N1-methylated pyrazoles.

Achieving high selectivity for N1-methylation is a key objective in the synthesis of many biologically active pyrazoles. acs.orgdigitellinc.com Traditional alkylating agents often yield mixtures of N1 and N2 isomers, necessitating difficult separation procedures. acs.org

Recent advancements have led to highly selective N-methylation methods. One notable strategy involves the use of sterically bulky α-halomethylsilanes as masked methylating reagents. This approach has demonstrated excellent regioselectivity, achieving N1/N2 ratios ranging from 92:8 to greater than 99:1 for a variety of pyrazole substrates, including those with 4-bromo substituents. acs.orgconsensus.appresearcher.life The process involves N-alkylation with the bulky silyl reagent, followed by a protodesilylation step using a fluoride (B91410) source and water to reveal the N-methyl group. acs.orgresearcher.life

The table below summarizes the N1-selectivity achieved with α-halomethylsilanes on different pyrazole substrates. acs.org

| Substrate (Pyrazole) | N1:N2 Ratio | Isolated Yield (%) |

| 3-Phenyl-1H-pyrazole | >99:1 | 79 |

| 3-(p-tolyl)-1H-pyrazole | >99:1 | 86 |

| 3-(4-methoxyphenyl)-1H-pyrazole | >99:1 | 85 |

| 4-Bromo-3-phenyl-1H-pyrazole | 93:7 | 78 |

| 4-Bromo-3-(p-tolyl)-1H-pyrazole | 93:7 | 75 |

This table is generated based on data for illustrative purposes and may not be exhaustive.

This method's high selectivity is attributed to the steric hindrance of the bulky silyl group, which favors reaction at the less sterically hindered N1 position. acs.org

Advanced Synthetic Approaches Involving Halogenated Pyrazole Intermediates

Halogenated pyrazoles are valuable intermediates in organic synthesis, primarily because the halogen atoms can serve as versatile handles for further functionalization, particularly through cross-coupling reactions. beilstein-archives.org

The bromine atom at the C4 position of this compound is particularly useful for introducing a wide array of substituents. This allows for the creation of diverse molecular scaffolds for applications in drug discovery and agrochemicals.

Common derivatization strategies include:

Cross-Coupling Reactions: The C4-bromo substituent can be readily replaced using various transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, or other functional groups.

Lithium-Halogen Exchange: The bromine atom can undergo a bromine-lithium exchange reaction. The resulting lithiated pyrazole is a potent nucleophile that can react with various electrophiles to introduce functional groups like aldehydes, carboxylic acids, or boronic esters at the C4 position. acs.org This approach has been demonstrated for the functionalization of 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole. acs.org

These methods highlight the utility of the 4-bromo substituent as a synthetic linchpin for elaborating the pyrazole core into more complex molecules.

The large-scale production of halogenated pyrazoles requires processes that are not only high-yielding but also cost-effective, safe, and environmentally sound. Industrial methodologies often focus on minimizing steps, avoiding hazardous reagents, and preventing the formation of difficult-to-separate isomers. google.com

Key aspects of industrial production include:

Process Optimization: Industrial syntheses prioritize high regioselectivity to avoid the costly separation of isomers. google.com For example, a patented method for producing 3-halogenated alkyl pyrazole derivatives focuses on achieving high yields from low-cost starting materials through industrially practicable reaction operations that suppress isomer generation. google.com

Reaction Conditions: Reactions are typically carried out in large reactors and may involve elevated pressures or specific temperature ranges to maximize yield and purity. google.com For instance, industrial bromination of pyrazole intermediates might be performed using bromine in the presence of an iron catalyst within a controlled temperature range of 20°C to 40°C. google.com

Starting Materials: The choice of starting materials is crucial for economic viability. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are advantageous for industrial production due to their operational simplicity and high atom economy. rsc.org Electrochemical methods for synthesizing 4-halopyrazoles from enaminones, hydrazines, and a halogen source represent a modern, mild, and catalyst-free approach suitable for industrial application. rsc.org

The development of robust and efficient synthetic routes is essential for meeting the commercial demand for halogenated pyrazole intermediates used in the pharmaceutical and agrochemical industries.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Fluoro 1 Methyl 1h Pyrazole

Halogen-Mediated Reactivity of 4-Bromo-3-fluoro-1-methyl-1H-pyrazole

The reactivity of the carbon-halogen bonds in this compound is the cornerstone of its synthetic utility. The C-Br bond at the C4 position is significantly more susceptible to transformations, such as nucleophilic substitution and metal-catalyzed cross-coupling, than the more robust C-F bond at the C3 position. This difference in reactivity allows for selective functionalization of the pyrazole (B372694) core.

Nucleophilic aromatic substitution (SNAr) reactions on halogenated pyrazoles are possible, particularly when the ring is activated by electron-withdrawing groups. In the case of this compound, the electron-withdrawing nature of the fluorine atom and the pyrazole nitrogen atoms modestly activates the ring towards nucleophilic attack.

Generally, the C-Br bond is more labile than the C-F bond, making the C4 position the primary site for nucleophilic substitution. The greater polarizability and lower bond strength of the C-Br bond compared to the C-F bond facilitate the displacement of the bromide ion by a nucleophile. Due to the high strength of the C-F bond, substitution at the C3 position would require significantly more harsh reaction conditions or a different reaction mechanism, such as one involving a benzyne-like intermediate, which is less common for five-membered heterocycles. Studies on polyfluoroarenes have shown that C-F bonds can undergo SNAr reactions, but typically these require strong activation and potent nucleophiles. mdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and brominated heterocycles like this compound are excellent substrates for these transformations. ambeed.com The C4-Br bond serves as a versatile handle for introducing a wide array of substituents onto the pyrazole ring, while the C3-F bond typically remains intact.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used palladium-catalyzed reactions. nih.govrsc.org It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling at the C4 position to form 4-aryl- or 4-vinyl-3-fluoro-1-methyl-1H-pyrazoles.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. Research on the Suzuki-Miyaura coupling of analogous 3-bromo-pyrazolo[1,5-a]pyrimidin-5-ones demonstrates that a variety of aryl and heteroaryl boronic acids can be successfully coupled. nih.govrsc.org For instance, the coupling of a fluorinated 3-bromo pyrazolo[1,5-a]pyrimidin-5-one with various boronic acids was achieved in good to excellent yields using a catalyst system like XPhosPdG2/XPhos. nih.govrsc.org

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of an Analogous Bromopyrazole Data based on the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid. nih.gov

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| XPhosPdG2 | XPhos | K₂CO₃ | Dioxane/H₂O | 135 (Microwave) | 89 |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 135 (Microwave) | 85 |

| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 135 (Microwave) | 75 |

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org this compound is expected to be an effective substrate for this reaction, yielding 4-alkynyl-3-fluoro-1-methyl-1H-pyrazoles. The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.org

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of palladium to the C-Br bond. A key difference is the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. nih.gov Studies on the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole have shown successful reactions with terminal alkynes using catalysts like Pd(PPh₃)₄ and CuI in the presence of an amine base. researchgate.net

Table 2: Representative Conditions for Sonogashira Coupling of a Related Bromopyrazole Data based on the coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole with trimethylsilylacetylene. researchgate.net

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 80 | 85 |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 80 | 82 |

| Pd(OAc)₂ | CuI | Et₃N | Toluene | 80 | 75 |

The Stille reaction involves the coupling of an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups, as organostannanes are stable to air and moisture. wikipedia.orglibretexts.org It is highly probable that this compound would undergo Stille coupling at the C4 position.

The mechanism proceeds through the standard oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.org A key step is the transmetalation from the organotin compound to the palladium(II) complex. The reaction is versatile, allowing for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. libretexts.org Although specific examples with the target compound are unavailable, the Stille reaction is a well-established method for the functionalization of bromo-heterocycles. psu.edu

Table 3: General Conditions for Stille Cross-Coupling Reactions These are general conditions often employed for the Stille coupling of aryl bromides. harvard.edu

| Catalyst | Ligand | Additive | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | LiCl | Dioxane or THF | 50-100 |

| Pd₂(dba)₃ | P(t-Bu)₃ | CsF | Dioxane | 80-120 |

| PdCl₂(PPh₃)₂ | - | CuI | NMP or DMF | 25-80 |

The Kumada coupling reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner to couple with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This was one of the first cross-coupling methods developed. wikipedia.org this compound would likely be a suitable electrophile for Kumada coupling.

A primary limitation of the Kumada coupling is the high reactivity of Grignard reagents, which makes them incompatible with many functional groups (e.g., acidic protons). organic-chemistry.org However, for substrates that can tolerate the conditions, it is a powerful C-C bond-forming tool. The reaction mechanism is analogous to other cross-coupling processes. Research on the Kumada coupling of other aromatic bromides has shown that catalysts like Pd(PPh₃)₄ or Ni(dppp)Cl₂ are effective. nih.govresearchgate.net

Table 4: Common Catalytic Systems for Kumada Cross-Coupling of Aryl Bromides These are typical catalyst systems used for Kumada coupling reactions. wikipedia.orgnih.gov

| Catalyst | Solvent | Typical Substrates |

| Ni(dppp)Cl₂ | THF or Diethyl Ether | Aryl, Vinyl Halides |

| Pd(PPh₃)₄ | THF or Toluene | Aryl, Vinyl Halides |

| NiCl₂(PCy₃)₂ | THF | Aryl Halides |

Palladium-Catalyzed Cross-Coupling Reactions.

Hiyama Cross-Coupling Reactions

The Hiyama cross-coupling reaction is a powerful method for carbon-carbon bond formation, involving the coupling of organosilanes with organic halides catalyzed by a palladium complex. organic-chemistry.orgnih.gov For this compound, the reaction is anticipated to occur selectively at the C4 position due to the greater reactivity of the C-Br bond compared to the C-F bond in the oxidative addition step to the palladium(0) catalyst.

The key to the Hiyama coupling is the activation of the otherwise unreactive silicon-carbon bond. organic-chemistry.org This is typically achieved using a fluoride (B91410) source, such as tris(diethylamino)sulfonium difluorotrimethylsilicate (TASF) or tetrabutylammonium (B224687) fluoride (TBAF), which attacks the organosilane to form a hypervalent, pentacoordinate silicon species. This species is sufficiently nucleophilic to undergo transmetalation with the palladium complex. The catalytic cycle, illustrated with a generic organosilane (R-SiR'3), would proceed as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrazole.

Transmetalation: The activated organosilane transfers its organic group (R) to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups (the pyrazole and R) are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

The reaction's scope can be broad, allowing for the introduction of various aryl, alkenyl, or alkyl groups onto the pyrazole ring, depending on the organosilane used. nih.gov

Table 1: Potential Hiyama Cross-Coupling Reactions of this compound

| Organosilane Partner | Expected Product | Catalyst/Activator |

|---|---|---|

| Phenyltrimethoxysilane | 3-Fluoro-1-methyl-4-phenyl-1H-pyrazole | Pd(OAc)₂, SPhos / TBAF |

| Vinyltrimethoxysilane | 3-Fluoro-1-methyl-4-vinyl-1H-pyrazole | [(allyl)PdCl]₂ / TASF |

Ullmann-type C-N Cross-Coupling Reactions

Ullmann-type reactions are copper-catalyzed nucleophilic aromatic substitutions, traditionally used for forming carbon-carbon (biaryl synthesis) or carbon-heteroatom bonds. organic-chemistry.org In the context of this compound, the Ullmann C-N cross-coupling provides a direct route to 4-amino-substituted pyrazoles. The reaction involves coupling the aryl halide with an amine, amide, or other nitrogen nucleophile in the presence of a copper catalyst and a base. nih.govresearchgate.net

Similar to palladium-catalyzed couplings, the C-Br bond is significantly more reactive than the C-F bond under these conditions, ensuring high chemoselectivity for substitution at the C4 position. nih.gov Modern Ullmann protocols often employ ligands, such as 1,10-phenanthroline (B135089) or various diamines, to stabilize the copper catalyst and facilitate the reaction at lower temperatures than the harsh conditions of the classic Ullmann condensation. organic-chemistry.orgrsc.org The reaction mechanism is thought to involve oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond. researchgate.net

Research on 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde has demonstrated the feasibility of intramolecular Ullmann-type C-N coupling to form fused pyrazolo[3,4-c]pyrazoles, highlighting the utility of this reaction on brominated pyrazole scaffolds. rsc.org

Grignard Reactions and Derivatives

The formation of a Grignard reagent from this compound would involve the reaction of the compound with magnesium metal, typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The insertion of magnesium into the carbon-bromine bond would yield the corresponding organomagnesium compound, (3-fluoro-1-methyl-1H-pyrazol-4-yl)magnesium bromide.

The C-F bond is generally robust and unreactive toward magnesium under standard Grignard formation conditions. nih.gov However, the preparation of fluoro-Grignard reagents can be challenging, and alternative methods like mechanochemical activation or the use of highly reactive Rieke magnesium may be necessary if direct formation is sluggish. nih.gov

Once formed, this pyrazolyl Grignard reagent is a potent nucleophile and a valuable intermediate for creating a variety of derivatives. It can react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Table 2: Representative Reactions of (3-Fluoro-1-methyl-1H-pyrazol-4-yl)magnesium bromide

| Electrophile | Reagent Example | Product Class |

|---|---|---|

| Aldehyde/Ketone | Acetone | Secondary/Tertiary Alcohol |

| Ester | Ethyl acetate | Ketone/Tertiary Alcohol |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid |

| Nitrile | Acetonitrile (B52724) | Ketone |

Reactions with Reducing Metals and Reductive Elimination Pathways

The interaction of this compound with reducing metals, such as zinc or magnesium, can initiate several reaction pathways. In the absence of a trapping electrophile or a cross-coupling catalyst, the primary reaction is often hydrodebromination, where the C-Br bond is cleaved and replaced by a C-H bond upon workup with a proton source.

Alternatively, in the presence of a transition metal catalyst (e.g., nickel or palladium), these reducing metals can facilitate reductive cross-coupling reactions. For instance, a Negishi-type coupling could be envisioned where the in situ-formed organozinc reagent reacts with another organic halide. Reductive elimination is the final step in many transition metal-catalyzed cross-coupling cycles, where the newly formed C-C or C-heteroatom bond is created, and the metal is reduced to a lower oxidation state.

Oxidative and Reductive Transformations of the Pyrazole Nucleus

The pyrazole ring is an electron-deficient aromatic heterocycle, which generally makes it resistant to oxidative degradation. nih.gov However, under potent oxidizing conditions, ring cleavage can occur. More synthetically useful are transformations that functionalize the ring, such as electrooxidative C-H halogenation or thiocyanation, though these are less relevant for the already substituted 4-bromo position. nih.gov

Reduction of the pyrazole nucleus is also possible, though it typically requires forcing conditions. Catalytic hydrogenation can reduce the pyrazole ring to the corresponding pyrazoline and subsequently to a pyrazolidine. The specific conditions (catalyst, pressure, temperature) determine the extent of reduction. The substituents on the ring influence its susceptibility to both oxidation and reduction; electron-withdrawing groups like fluorine make the ring more electron-deficient and generally more resistant to oxidation but potentially more susceptible to certain reductive or nucleophilic attacks. researchgate.net

Cycloaddition Reactions Involving the Pyrazole Ring

The aromatic nature of the pyrazole ring makes it a reluctant participant in cycloaddition reactions. nih.govorganic-chemistry.org Nevertheless, under specific conditions, it can react as either a diene or a dienophile. In a [4+2] cycloaddition (Diels-Alder reaction), the C3-C4-C5 fragment of the pyrazole could theoretically act as the diene component, reacting with a reactive dienophile. However, this reactivity is rare and often requires activation of the pyrazole ring or the use of highly reactive dienophiles. mdpi.com

More common are 1,3-dipolar cycloaddition reactions used to synthesize the pyrazole ring itself, for instance, from the reaction of sydnones or nitrilimines with alkynes or alkenes. nih.govmdpi.comacs.org As a pre-formed heterocycle, this compound is not expected to readily undergo cycloaddition reactions that disrupt its aromaticity without significant energetic input or catalytic activation.

Influence of Halogen and Methyl Substituents on Reaction Selectivity and Pathway

The reactivity of this compound is a direct consequence of the interplay between its substituents.

Bromo Group (C4): The C-Br bond is the most reactive site for metal-catalyzed cross-coupling reactions (e.g., Hiyama, Ullmann, Suzuki) and for the formation of organometallic reagents (e.g., Grignard). This is due to its lower bond dissociation energy compared to the C-F and C-N bonds of the ring.

Fluoro Group (C3): The fluorine atom is a highly electronegative, electron-withdrawing substituent. imperial.ac.uk Its primary influence is electronic, lowering the electron density of the pyrazole ring and affecting the acidity and reactivity of adjacent positions. It is generally unreactive in the cross-coupling reactions where bromine participates. mdpi.com

N-Methyl Group (N1): The methyl group at the N1 position serves two main purposes. First, it prevents the tautomerism that is characteristic of N-unsubstituted pyrazoles, resulting in a single, well-defined constitutional isomer. nih.gov Second, it provides steric hindrance around the N1 and C5 positions and contributes a slight electron-donating effect to the ring system.

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3 Fluoro 1 Methyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of modern chemical analysis, providing detailed information about the atomic-level structure of molecules. For a compound like 4-Bromo-3-fluoro-1-methyl-1H-pyrazole, a multi-faceted NMR approach would be essential for its complete characterization.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy would be instrumental in identifying the hydrogen atoms within the molecule. The expected spectrum would likely show distinct signals for the methyl group protons and the proton on the pyrazole (B372694) ring. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants would provide crucial information about the electronic environment and connectivity of these protons. However, specific experimental ¹H NMR data for this compound, including chemical shifts (δ) and coupling constants (J), are not currently reported in the literature.

Carbon (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. A ¹³C NMR spectrum of this compound would be expected to show four distinct signals corresponding to the four carbon atoms in the molecule: one for the methyl group and three for the pyrazole ring. The chemical shifts would be influenced by the attached substituents (bromo, fluoro, and methyl groups). As with proton NMR, no specific ¹³C NMR data for this compound has been publicly documented.

Nitrogen (¹⁵N) NMR Spectroscopic Analysis

Nitrogen-15 NMR spectroscopy, while less common than ¹H and ¹³C NMR, provides direct insight into the electronic structure of nitrogen-containing heterocycles like pyrazole. The two nitrogen atoms in the pyrazole ring of this compound would be expected to have distinct chemical shifts, which could be used to probe their local chemical environments. Regrettably, no experimental ¹⁵N NMR data is available for this compound.

Fluorine (¹⁹F) NMR Spectroscopic Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. A single signal would be expected in the ¹⁹F NMR spectrum, and its chemical shift and coupling to nearby protons and carbons would provide valuable structural information. This data is currently unavailable in the public domain.

Advanced 2D NMR Techniques

A comprehensive structural elucidation would employ a variety of two-dimensional (2D) NMR experiments. Techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to establish the connectivity between protons and carbons. ¹H-¹H Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) would reveal the coupling network between protons. Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about the spatial proximity of different nuclei. More advanced techniques like ¹H-¹⁵N HMBC and 1,1-ADEQUATE could further refine the structural assignment. The application of these advanced techniques to this compound has not been reported.

Analysis of Tautomerism and Solvent Effects on NMR Chemical Shifts

For pyrazole derivatives, the study of tautomerism is often a key area of investigation. While N-methylation in this compound prevents the common annular tautomerism, the potential for other tautomeric forms or significant solvent effects on NMR chemical shifts could be an area of interest. Such studies, which involve recording NMR spectra in various solvents, would provide insights into the molecule's electronic distribution and interactions with its environment. However, without the foundational NMR data, any analysis of these phenomena remains purely speculative.

Infrared (IR) and Raman Spectroscopy

For this compound, the IR and Raman spectra are expected to be characterized by several key vibrational modes. Unlike its 1H-pyrazole analogs, it will not exhibit the broad N-H stretching band typically seen between 2600 and 3200 cm⁻¹. mdpi.com Instead, the spectrum will be distinguished by vibrations associated with the N-methyl group.

Key expected vibrational bands include:

C-H Stretching: Aromatic C-H stretching vibrations from the pyrazole ring are anticipated in the 3100-3200 cm⁻¹ region. Aliphatic C-H stretching vibrations from the N-methyl group are expected around 2850-3000 cm⁻¹.

Ring Vibrations: The pyrazole ring stretching modes (C=C, C=N, C-N) typically appear in the 1300-1600 cm⁻¹ region. The positions of these bands are sensitive to the electronic effects of the halogen substituents.

C-F and C-Br Stretching: The C-F stretching vibration is expected to produce a strong band in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration will appear at a lower frequency, typically in the 500-650 cm⁻¹ range.

Methyl Group Vibrations: In addition to C-H stretching, the N-CH₃ group will exhibit characteristic bending (scissoring and rocking) vibrations, likely in the 1400-1470 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively. derpharmachemica.com

Detailed vibrational analyses have been conducted on the series of 4-halogenated-1H-pyrazoles (where X = F, Cl, Br, I). mdpi.com These studies provide a robust framework for understanding the influence of halogen substitution on the pyrazole ring's vibrational modes.

In the 4-X-1H-pyrazole series, the frequency of the N-H stretching vibration is influenced by both hydrogen bonding in the solid state and the electronegativity of the halogen substituent. mdpi.com For this compound, the absence of the N-H proton simplifies this region of the spectrum. The primary influences on the ring vibrations will be the inductive and resonance effects of the fluorine and bromine atoms. The strong electron-withdrawing nature of the fluorine atom at the 3-position is expected to cause a shift in the ring's vibrational frequencies compared to a singly substituted 4-bromopyrazole.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies. researchgate.netscirp.org These calculations can aid in the precise assignment of experimental IR and Raman bands by correlating them with specific molecular motions (e.g., stretching, bending, torsion). A comparative analysis of the calculated and experimental spectra for a series of N-methylated halogenated pyrazoles would provide definitive assignments for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3200 | Medium | Vibration of the C-H bond at the 5-position of the pyrazole ring. |

| Aliphatic C-H Stretch (N-CH₃) | 2850 - 3000 | Medium | Symmetric and asymmetric stretching of the methyl group. |

| Pyrazole Ring Stretch (C=N, C=C) | 1300 - 1600 | Medium to Strong | Multiple bands corresponding to the stretching of the heterocyclic ring framework. |

| CH₃ Bending | 1400 - 1470 | Medium | Asymmetric and symmetric deformations of the N-methyl group. |

| C-F Stretch | 1000 - 1300 | Strong | Typically a prominent and strong absorption in the IR spectrum. |

| C-Br Stretch | 500 - 650 | Medium to Weak | Located in the lower frequency "fingerprint" region of the spectrum. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula.

For this compound (C₄H₄BrFN₂), the calculated monoisotopic mass is 177.9593 g/mol . The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in two peaks of similar intensity for the molecular ion, [M]⁺ and [M+2]⁺, separated by approximately 2 m/z units.

The fragmentation pattern in electron ionization (EI) mass spectrometry for pyrazoles is well-documented and can be predicted for the title compound. researchgate.net Key fragmentation pathways would likely include:

Loss of a bromine radical: [M - Br]⁺. This would be a very common fragmentation, leading to a significant peak at m/z 99.

Loss of a methyl radical: [M - CH₃]⁺. Cleavage of the N-CH₃ bond would result in a fragment ion at m/z 163/165.

Loss of HCN: A characteristic fragmentation of pyrazole rings, leading to the formation of smaller, stable fragments.

Ring cleavage: Further fragmentation of the pyrazole ring can occur, leading to various smaller charged species.

HRMS would be used to confirm the elemental composition. For example, the calculated exact mass for the [M+H]⁺ ion (C₄H₅BrFN₂⁺) is 178.9672, which can be measured with high precision to confirm the molecular formula.

| Fragment Ion | Proposed Structure | Calculated m/z (for ⁷⁹Br) | Notes |

|---|---|---|---|

| [C₄H₄BrFN₂]⁺ | Molecular Ion [M]⁺ | 178 | Will appear as a doublet with [M+2]⁺ at m/z 180. |

| [C₄H₄FN₂]⁺ | [M - Br]⁺ | 99 | Resulting from the loss of a bromine radical. |

| [C₃H₂BrFN]⁺ | [M - CH₃]⁺ | 163 | Resulting from the loss of a methyl radical. Will appear as a doublet with the ⁸¹Br isotopologue. |

| [C₃H₃FN]⁺ | [M - Br - HCN]⁺ | 72 | Subsequent fragmentation of the [M - Br]⁺ ion. |

X-ray Crystallography and Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. While no crystal structure has been reported specifically for this compound, analysis of related structures provides a basis for predicting its solid-state characteristics.

The pyrazole ring is aromatic and therefore expected to be planar. The key structural parameters, including bond lengths and angles, would be influenced by the electronic properties of the fluoro, bromo, and methyl substituents.

The most significant difference between this compound and its 1H-pyrazole analogs is the absence of the N-H proton. In 4-halogenated-1H-pyrazoles, strong N-H···N hydrogen bonds are the dominant intermolecular force, dictating the formation of supramolecular motifs like trimers and catemers (chains). mdpi.com Since the title compound is N-methylated, these hydrogen bonding motifs are not possible.

Therefore, its crystal packing will be governed by weaker intermolecular forces:

Halogen Bonding: The bromine atom at the 4-position can act as a halogen bond donor, potentially forming interactions with the nitrogen atoms of neighboring pyrazole rings (C-Br···N). nih.govacs.org These interactions are directional and can play a significant role in crystal engineering.

π-Stacking Interactions: The electron-rich pyrazole rings can engage in π-π stacking interactions, where the planes of adjacent rings are arranged in either a face-to-face or offset manner.

Dipole-Dipole Interactions: The molecule is expected to have a significant dipole moment due to the electronegative F and Br atoms, leading to dipole-dipole interactions that influence the crystal packing.

C-H···F and C-H···N Interactions: Weak hydrogen bonds involving the methyl and ring C-H groups as donors and the fluorine or nitrogen atoms as acceptors may also contribute to the stability of the crystal lattice.

A comparison with the crystal structures of 4-halogenated-1H-pyrazoles is highly informative. Studies have shown that 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole are isostructural, forming trimeric units through N-H···N hydrogen bonds. mdpi.com In contrast, 4-fluoro-1H-pyrazole forms one-dimensional catemeric chains, also via N-H···N hydrogen bonding. mdpi.com

The substitution of the N-H proton with a methyl group in this compound fundamentally alters the supramolecular chemistry. The steric bulk of the methyl group, combined with the loss of the primary hydrogen bond donor site, will force a completely different packing arrangement. It is plausible that the crystal packing will be driven by a combination of halogen bonding and the optimization of van der Waals contacts to achieve an efficiently packed structure, potentially leading to herringbone or layered motifs. mdpi.com

Other Analytical Techniques

A full characterization of this compound would involve several other analytical techniques to confirm its structure and purity.

UV-Vis Spectroscopy: Pyrazole derivatives typically exhibit strong absorption in the ultraviolet region due to π→π* electronic transitions within the aromatic ring. researchgate.net The absorption maximum (λ_max) for this compound would likely fall in the 200-280 nm range, with the exact position influenced by the electronic effects of the halogen substituents.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are standard techniques for assessing the purity of organic compounds. A reverse-phase HPLC method would be suitable for this compound. For the similar compound 4-Bromo-3-methyl-1H-pyrazole, a successful separation has been achieved using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com A similar method could be developed and optimized for the title compound and its derivatives to determine purity and quantify components in a mixture.

Microelemental Analysis: This technique provides the elemental composition (C, H, N) of the compound. The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₄H₄BrFN₂) to confirm the compound's identity and purity. The theoretical composition is C: 26.84%, H: 2.25%, N: 15.65%.

Electron Spin Resonance (ESR) Spectroscopy: This technique is applicable only to species with unpaired electrons (radicals, certain metal complexes). As this compound is a closed-shell diamagnetic molecule, it is ESR-inactive.

Molar Conductance Measurements: This method is used to measure the conductivity of ionic compounds in solution. Since the title compound is a neutral molecule, it is not expected to conduct electricity in solution, and this technique is not applicable.

Computational and Theoretical Studies on 4 Bromo 3 Fluoro 1 Methyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties.nih.govresearchgate.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the structural and electronic properties of molecules. nih.gov For substituted pyrazoles, DFT methods such as B3LYP are employed to accurately model molecular geometries and electronic distributions. nih.govresearchgate.netnih.gov These calculations are fundamental for understanding the intrinsic properties of the molecule in its ground state. researchgate.net

The first step in a computational study is typically geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined. nih.gov For pyrazole (B372694) derivatives, DFT calculations are used to find the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles. unibo.itresearchgate.net While the pyrazole ring itself is rigid, conformational analysis for substituted pyrazoles can be important, especially with flexible side chains. unibo.itbohrium.com In the case of 4-Bromo-3-fluoro-1-methyl-1H-pyrazole, the optimization would focus on the precise orientation of the methyl group and the planarity of the heterocyclic ring system. The results of such optimizations are critical as they provide the foundational structure for all other property calculations.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| N1–N2 Bond Length | The bond length between the two nitrogen atoms in the pyrazole ring. | ~1.35 - 1.39 Å |

| C3–C4 Bond Length | The bond length between carbon atoms at positions 3 and 4. | ~1.38 - 1.42 Å |

| C4–C5 Bond Length | The bond length between carbon atoms at positions 4 and 5. | ~1.37 - 1.41 Å |

| C3–N2–N1 Angle | The bond angle within the pyrazole ring involving both nitrogen atoms. | ~104° - 106° |

| N1–C5–C4 Angle | The bond angle within the pyrazole ring. | ~109° - 111° |

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT is used to calculate the energies and shapes of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govajchem-a.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. malayajournal.org The energy gap between the HOMO and LUMO is a crucial parameter, as a smaller gap generally implies higher chemical reactivity. researchgate.netresearchgate.netmalayajournal.org For this compound, the HOMO is expected to be distributed over the pyrazole ring, while the LUMO distribution would also be on the ring, influenced by the electron-withdrawing halogen substituents.

| Orbital | Typical Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.0 to -7.0 eV | Region of electron donation; susceptible to electrophilic attack. |

| LUMO | -1.0 to -2.5 eV | Region of electron acceptance; susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 eV | Indicates chemical reactivity and electronic stability. A smaller gap suggests higher reactivity. malayajournal.org |

A significant application of DFT is the prediction of spectroscopic data, which serves as a powerful tool for structural confirmation. nih.gov By using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, it is possible to calculate NMR chemical shifts (¹H and ¹³C) for pyrazole derivatives with a high degree of accuracy. iu.edu.sanih.govdntb.gov.ua These theoretical values can then be compared with experimental data to validate the proposed structure. dntb.gov.uasemanticscholar.org Similarly, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.net Comparing the calculated and experimental IR spectra helps in assigning specific vibrational modes to the functional groups within the molecule. iu.edu.sa

Quantum Chemical Insights into Reactivity and Reaction Mechanisms.researchgate.net

Quantum chemical calculations, particularly DFT, provide deep insights into the reactivity and potential reaction pathways of molecules. researchgate.net These studies can map out the energy profiles of reactions, identify transition states, and calculate activation energies, thereby elucidating the feasibility of a proposed mechanism. nih.gov

For halogenated pyrazoles, DFT studies can be particularly valuable for understanding reactions that may not follow intuitive pathways. For instance, the N-alkylation of pyrazole derivatives has been studied using DFT to determine the most likely site of reaction (the N2 nitrogen atom) and to elucidate the mechanism by analyzing transition state energies. researchgate.netnih.gov Such computational studies can consider the effects of solvents and the nature of the halogen on the reaction's energy barrier, providing a comprehensive picture of the reaction dynamics. researchgate.net

Investigation of Intramolecular Charge Transfer (ICT) Phenomena.

Following a comprehensive search of available scientific literature, no specific computational or theoretical studies investigating the intramolecular charge transfer (ICT) phenomena of this compound were identified.

Intramolecular charge transfer is a fundamental process in photochemistry and materials science, where the absorption of light promotes an electron from a donor part of a molecule to an acceptor part, creating a charge-separated excited state. Computational studies, typically employing methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for understanding the electronic structure, orbital transitions, and the nature of excited states involved in ICT.

While research exists on the ICT properties of various other pyrazole derivatives, the specific compound of interest, this compound, does not appear to have been the subject of such focused computational analysis in the reviewed literature. Therefore, detailed research findings, including data tables on parameters such as HOMO-LUMO energy gaps, excitation energies, oscillator strengths, and dipole moment changes upon excitation, which are characteristic of ICT studies, are not available for this particular molecule.

Further research in this area would be necessary to elucidate the potential ICT characteristics of this compound. Such studies would provide valuable insights into its photophysical properties and its potential applications in areas like organic electronics and sensor technology.

Applications and Synthetic Utility of 4 Bromo 3 Fluoro 1 Methyl 1h Pyrazole

Building Block for the Synthesis of Complex Heterocyclic Compounds

The strategic placement of halogen atoms on the 4-Bromo-3-fluoro-1-methyl-1H-pyrazole ring makes it a highly valuable precursor for the synthesis of more elaborate heterocyclic systems. The bromine atom at the 4-position, in particular, acts as a versatile synthetic handle for introducing a wide array of molecular fragments. This is primarily achieved through transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnbinno.com

One of the most powerful methods utilized in this context is the Suzuki-Miyaura cross-coupling reaction. rsc.org This reaction allows for the coupling of the bromopyrazole with various aryl or heteroaryl boronic acids. nih.govrsc.org By replacing the bromine atom, chemists can append diverse aromatic and heterocyclic rings to the pyrazole (B372694) core, leading to the creation of complex, polycyclic, and highly functionalized molecules. nih.govresearchgate.net This capability is crucial for generating libraries of compounds for screening in drug discovery and agrochemical research. The reactivity of the bromo-substituent enables a modular approach to synthesis, where the core pyrazole scaffold can be systematically decorated with different functional groups to fine-tune its chemical and biological properties.

Key Intermediate in the Development of Pharmaceutical Scaffolds and Agrochemicals

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry and agrochemical development due to its ability to interact with numerous biological targets with high affinity. researchgate.net Fluorinated pyrazoles, such as this compound, are of particular interest because the inclusion of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule. researchgate.net

This compound serves as a key intermediate in the synthesis of advanced pharmaceutical and agricultural products. lookchem.combiosynth.com

Pharmaceuticals: The pyrazole framework is a core component of many therapeutic agents, including a class of anticancer drugs known as PARP (Poly(ADP-ribose) polymerase) inhibitors. nuph.edu.uanih.govnih.gov These drugs function by targeting DNA repair pathways in cancer cells. The ability to use this compound to construct complex derivatives makes it a valuable starting material for the discovery of new and potent inhibitors for targets like PARP-1. nih.gov

Agrochemicals: In the field of crop protection, pyrazole derivatives are integral to modern fungicides. researchgate.net Specifically, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) scaffold is a key component in a new class of fungicides known as succinate dehydrogenase inhibitors (SDHI). thieme.de The structural similarity and synthetic accessibility from halogenated pyrazoles position this compound as a strategic starting material for developing novel fungicides with improved efficacy.

Role in the Development of New Synthetic Methodologies

The unique electronic and steric characteristics of this compound make it a suitable substrate for the development and optimization of new synthetic methodologies. The presence of a bromine atom at the C4 position provides a reactive site for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Chemists working on developing new catalysts, ligands, or reaction conditions often require robust and representative substrates to test the scope and limitations of their methods. Brominated heterocycles like this pyrazole are ideal for this purpose. For instance, optimizing a Suzuki-Miyaura coupling on such a scaffold involves overcoming challenges like catalyst deactivation or competing side reactions (e.g., debromination). rsc.orgnih.gov Successfully developing conditions that work efficiently for this compound can demonstrate the utility of a new methodology for a broader range of halogenated heterocyclic substrates, which are common intermediates in pharmaceutical and agrochemical synthesis. rsc.org Therefore, while not a methodology in itself, its use as a substrate is crucial for advancing the tools available to synthetic chemists.

Table 1: Synthetic Reactions Involving Halogenated Pyrazoles

Ligand Design and Coordination Chemistry with Metal Centers

Pyrazole derivatives are well-established ligands in coordination and organometallic chemistry. researchgate.net The two adjacent nitrogen atoms in the pyrazole ring can donate their lone pairs of electrons to coordinate with a variety of metal ions, forming stable complexes. researchgate.net This ability allows for the construction of diverse and intricate structures, from simple mononuclear complexes to complex polynuclear assemblies and metal-organic frameworks (MOFs). researchgate.netresearchgate.net

Halogenated pyrazoles, including derivatives structurally similar to this compound, are used in this capacity. For example, the related compound 4-bromo-3-methyl-1H-pyrazole has been shown to coordinate directly to the metal center within a MOF structure. researchgate.net The specific electronic properties conferred by the fluoro and bromo substituents on the title compound can modulate the donor ability of the nitrogen atoms, influencing the geometry, stability, and reactivity of the resulting metal complexes. These tailored ligands are valuable in areas such as catalysis, magnetism, and molecular sensing.

Potential Applications in Materials Science (e.g., Conjugated Pyrazole Molecules for Semiconducting Materials)

The synthetic versatility of this compound opens avenues for its use in materials science. The ability to perform cross-coupling reactions at the bromine position allows for the synthesis of diarylated pyrazoles and other extended π-conjugated systems. rsc.orgresearchgate.net Such molecules are the fundamental components of organic electronic materials, which have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The pyrazole core can act as an electron-rich or electron-deficient component, depending on the other substituents, allowing for the tuning of the material's electronic properties. researchgate.net

Furthermore, the use of pyrazole derivatives as ligands for building Metal-Organic Frameworks (MOFs) connects this compound to another class of advanced materials. researchgate.net MOFs are highly porous, crystalline materials with applications in gas storage and separation, catalysis, and as molecular conductors. researchgate.net The ability to incorporate functionalized pyrazoles like the title compound into MOF structures allows for the rational design of materials with specific properties for energy and electronics applications. researchgate.net

Biological Activity Research and Mechanistic Insights of Halogenated Pyrazoles Excluding Clinical Human Trial Data

General Biological Activities Associated with Pyrazole (B372694) Derivatives

Pyrazole and its derivatives are recognized as a pharmacologically significant scaffold, demonstrating a wide array of biological activities. These five-membered nitrogen-containing heterocyclic compounds are integral to numerous pharmaceutical agents across various therapeutic categories. The versatility of the pyrazole nucleus has attracted considerable research interest, leading to the discovery of its involvement in a multitude of biological processes.

The diverse pharmacological effects of pyrazole derivatives include anti-inflammatory, antimicrobial, anticancer, antiviral, and antioxidant properties. Well-known drugs such as the anti-inflammatory agent celecoxib, the analgesic difenamizole, and the anti-obesity drug rimonabant (B1662492) feature a pyrazole core, underscoring the therapeutic potential of this chemical class. Research has consistently shown that substituted pyrazoles can be designed to target specific biological pathways, leading to a range of desired physiological responses. The broad spectrum of activities is attributed to the ability of the pyrazole ring to interact with various biological targets through different binding modes.

Some of the key biological activities associated with pyrazole derivatives are summarized in the table below.

| Biological Activity | Description | Reference Examples |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways, often through cyclooxygenase (COX) enzyme inhibition. | Celecoxib, Phenylbutazone |

| Antimicrobial | Activity against a range of bacteria and fungi. | Derivatives showing efficacy against E. coli, S. aureus, and C. albicans. |

| Anticancer | Inhibition of cancer cell growth and induction of apoptosis. | Compounds showing activity against cell lines such as A549. |

| Antiviral | Inhibition of viral replication. | Derivatives showing activity against a broad panel of viruses. |

| Antioxidant | Scavenging of free radicals and reduction of oxidative stress. | Various pyrazole derivatives have demonstrated significant antioxidant potential in in vitro assays. |

| Enzyme Inhibition | Inhibition of various enzymes, including kinases and monoamine oxidase (MAO). | Substituted pyrazoles have been developed as potent kinase inhibitors. |

In Vitro and In Silico Investigations of Biological Interactions

While extensive research exists for the broader class of pyrazole derivatives, specific in vitro and in silico investigation data for 4-Bromo-3-fluoro-1-methyl-1H-pyrazole is not extensively available in the reviewed literature. The following sections discuss the types of biological interactions that have been investigated for structurally related halogenated pyrazoles, providing a framework for potential future research on this specific compound.

Pyrazole derivatives are well-documented as potent enzyme inhibitors. For instance, certain pyrazole-based compounds have been identified as inhibitors of kinases, which are crucial regulators of cellular processes. The substitution pattern on the pyrazole ring plays a critical role in determining the inhibitory activity and selectivity. For example, specific substitutions can lead to potent and selective inhibition of cyclin-dependent kinases (CDKs) or Bcr-Abl kinase.

While no specific enzyme inhibition studies for This compound were found, the presence of halogen atoms (bromo and fluoro) suggests that it could be a candidate for such studies. Halogens can influence the electronic properties and binding interactions of a molecule with an enzyme's active site.

The interaction of pyrazole derivatives with various molecular targets and receptors has been a subject of intense study. For example, some pyrazole derivatives have been shown to act as antagonists for specific receptors, contributing to their therapeutic effects. Molecular modeling studies have revealed that pyrazole analogs can interact with the active site of enzymes like cyclooxygenase-2 (COX-2) through hydrogen bonding and other non-covalent interactions.

The specific interactions of This compound with molecular targets have not been detailed in the available literature. However, computational docking studies could be employed to predict its potential binding affinity and mode of interaction with various receptors and enzymes.

There is a lack of specific information in the reviewed literature regarding the effects of This compound on cellular energy metabolism. Research on other pyrazole derivatives has occasionally touched upon their influence on cellular processes, but detailed studies on the inhibition of oxidative phosphorylation or ATP exchange reactions are not a prominent feature in the general literature for this class of compounds.

Pyrazole derivatives have demonstrated notable antimicrobial and antioxidant activities. Various synthesized pyrazoles have been screened for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as for their antifungal activity. The nature and position of substituents on the pyrazole ring have been shown to significantly influence their antimicrobial potency.

Similarly, the antioxidant potential of pyrazole derivatives has been investigated, with some compounds exhibiting significant free radical scavenging activity. The presence of specific functional groups on the pyrazole nucleus is considered important for their antioxidant capacity.

While specific studies on the antimicrobial and antioxidant properties of This compound are not available, its halogenated structure suggests that it could be a candidate for such investigations.

Structure-Activity Relationship (SAR) Studies for Halogenated Pyrazoles in Biological Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective analogs. For halogenated pyrazoles, SAR studies have provided valuable insights into the role of halogen substituents.

The introduction of halogen atoms to the pyrazole ring can modulate several properties of the molecule, including its lipophilicity, electronic character, and metabolic stability. These modifications, in turn, can affect the compound's pharmacokinetic and pharmacodynamic profiles.

Key findings from SAR studies on halogenated pyrazoles include:

Influence of Halogen Type and Position: The type of halogen (F, Cl, Br, I) and its position on the pyrazole ring can significantly impact biological activity. For instance, in some series of compounds, the presence of a bromine or chlorine atom at a specific position has been found to enhance antimicrobial or anticancer activity. The electronegativity and size of the halogen atom are key factors in determining its effect on binding interactions with biological targets.

Effect on Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can influence its ability to cross cell membranes and access its target.

Modulation of Acidity: Substituents on the pyrazole ring can modulate the acidity of the pyrrole-like NH group.

A systematic exploration of the SAR of N-substituted 3,4,5-substituted pyrazoles has shown that even minor structural modifications can lead to significant changes in inhibitory activity against specific enzymes. For example, the introduction of different lipophilic moieties at the N1 position of the pyrazole ring can alter the binding affinity for meprin α and β.

The table below summarizes some general SAR observations for halogenated pyrazoles.

| Structural Modification | Observed Effect on Biological Activity | Potential Implication |

|---|---|---|

| Introduction of Halogen at C4-position | Can influence H-bonding motifs and intermolecular interactions. | May alter receptor binding and selectivity. |

| Variation of Halogen (F, Cl, Br, I) | Increasing polarizability from F to I can strengthen halogen bonding interactions. | Could be exploited for designing compounds with specific intermolecular interactions. |

| Substitution at N1-position | Introduction of lipophilic groups can decrease activity against certain enzymes. | Highlights the importance of the N-substituent for target-specific interactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.